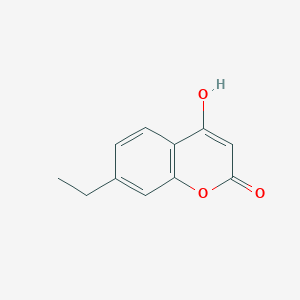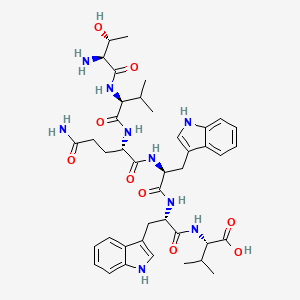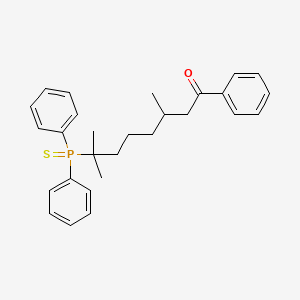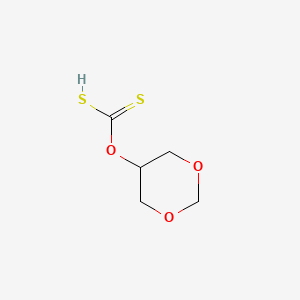
O-1,3-Dioxan-5-yl hydrogen carbonodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-1,3-Dioxan-5-yl hydrogen carbonodithioate is a chemical compound with the molecular formula C5H8O3S2 It is a derivative of 1,3-dioxane, a six-membered ring containing two oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-1,3-Dioxan-5-yl hydrogen carbonodithioate typically involves the reaction of trialkoxyalkanes with dihydroxyacetone dimer in the presence of acetic acid as a catalyst . This method allows for the in situ generation of 1,3-dioxan-5-one derivatives, which can then be further reacted with aromatic aldehydes and pyrrolidine to obtain high yields of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
O-1,3-Dioxan-5-yl hydrogen carbonodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas with nickel or rhodium catalysts.
Substitution: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
O-1,3-Dioxan-5-yl hydrogen carbonodithioate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of O-1,3-Dioxan-5-yl hydrogen carbonodithioate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate the synthesis of more complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
Propiedades
Número CAS |
766466-38-0 |
|---|---|
Fórmula molecular |
C5H8O3S2 |
Peso molecular |
180.2 g/mol |
Nombre IUPAC |
1,3-dioxan-5-yloxymethanedithioic acid |
InChI |
InChI=1S/C5H8O3S2/c9-5(10)8-4-1-6-3-7-2-4/h4H,1-3H2,(H,9,10) |
Clave InChI |
VFRWNVHXVPUFKT-UHFFFAOYSA-N |
SMILES canónico |
C1C(COCO1)OC(=S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


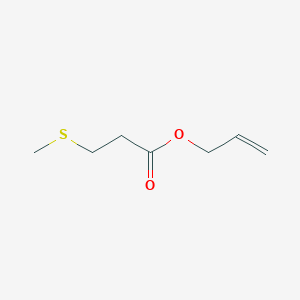
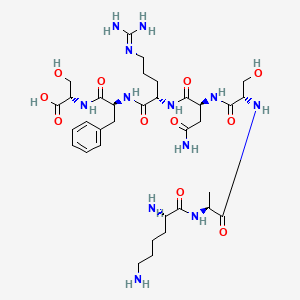
![1,1'-[Piperazine-1,4-diyldi(ethane-2,1-diyl)]bis[4-(prop-2-en-1-yl)piperazine]](/img/structure/B14225406.png)
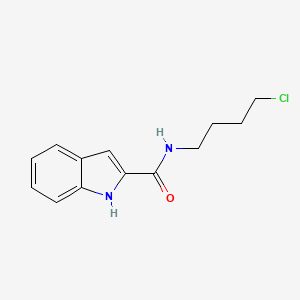
![Urea, N-5-isoquinolinyl-N'-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14225410.png)
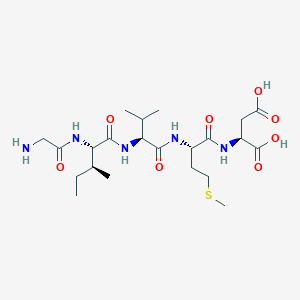
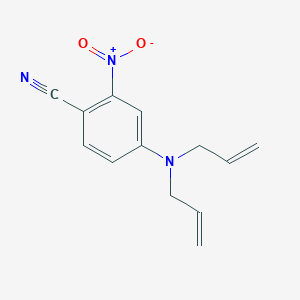
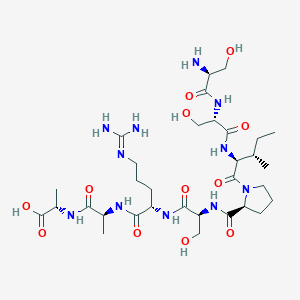
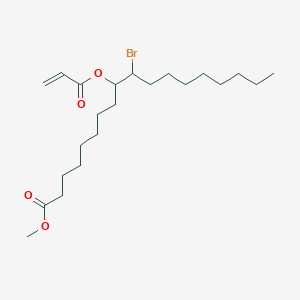
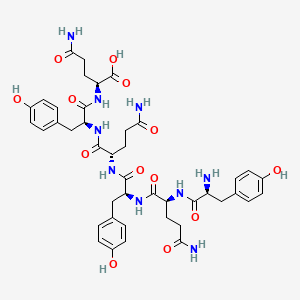
![5-(2,2-difluoroethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14225449.png)
